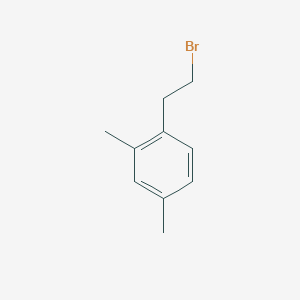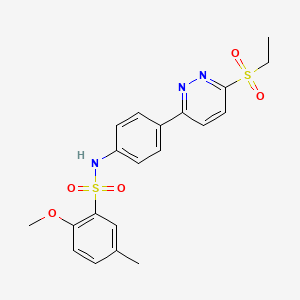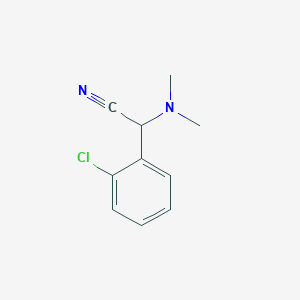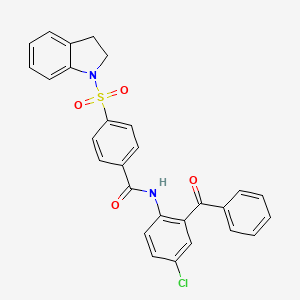
1-(2-Bromoethyl)-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, paper discusses the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene through diazotization and bromination, which is a method that could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-2,4-dimethylbenzene. Similarly, paper describes a two-step synthesis involving a methylation reaction followed by a Friedel-Crafts reaction, which is another potential route for synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structures of brominated aromatic compounds are often determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, paper reports the X-ray crystal structure of a trimethylbenzene derivative, which provides insights into the arrangement of substituents around the benzene ring. These techniques could be applied to determine the molecular structure of 1-(2-Bromoethyl)-2,4-dimethylbenzene.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is highlighted in several papers. Paper describes a palladium-catalyzed domino reaction involving a brominated benzene derivative, which could be relevant to understanding the types of chemical reactions that 1-(2-Bromoethyl)-2,4-dimethylbenzene might undergo. Additionally, paper discusses the Wittig-Horner reaction to synthesize a brominated vinyl benzene derivative, indicating the potential for 1-(2-Bromoethyl)-2,4-dimethylbenzene to participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often influenced by their molecular structure. For instance, paper explores the intermolecular interactions in antipyrine-like derivatives through Hirshfeld surface analysis and DFT calculations, which could be relevant for predicting the properties of 1-(2-Bromoethyl)-2,4-dimethylbenzene. Paper also investigates the fluorescence properties of a brominated benzene derivative, suggesting that 1-(2-Bromoethyl)-2,4-dimethylbenzene may exhibit interesting optical properties.
Wissenschaftliche Forschungsanwendungen
Bromination and Conversion into Sulfur-functionalized Benzoquinones
The bromination of dimethylbenzenes, closely related to 1-(2-Bromoethyl)-2,4-dimethylbenzene, has been extensively studied. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions led to multiple bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. These products have been used to create sulfur-containing quinone derivatives, demonstrating the compound's utility in synthesizing chemically diverse structures (Aitken et al., 2016).
Synthesis of Polyalkylated s-Indacenes
The alkylation of malonic esters from bromomethylated dimethylbenzene, similar to 1-(2-Bromoethyl)-2,4-dimethylbenzene, has been used to prepare polyalkylated s-indacenes. These compounds are significant due to their potential as ligand precursors, showcasing the compound's role in synthesizing complex organic structures (Dahrouch et al., 2001).
Crystal Structure Analysis
Research on compounds like 1-(2-Bromoethyl)-2,4-dimethylbenzene includes detailed crystal structure analysis. For example, the study of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a structurally related compound, provided insights into its molecular geometry and intermolecular interactions, which are vital for understanding the physical and chemical properties of these compounds (Hammershøj et al., 2005).
Comparative Studies in Bromination Reactions
Comparative studies on the bromination kinetics of different dimethylbenzenes, including compounds similar to 1-(2-Bromoethyl)-2,4-dimethylbenzene, have been conducted. These studies reveal differences in reaction speeds and intermediate compound formation, highlighting the compound's role in understanding reaction mechanisms and kinetics (Villalba et al., 2018).
Non-Covalent Interaction Studies in Complexes
Non-covalent interaction studies of complexes involving dimethylbenzene derivatives, akin to 1-(2-Bromoethyl)-2,4-dimethylbenzene, provide insights into molecular interactions. These studies are crucial for designing and understanding the behavior of complex molecular systems (Kia & Kalaghchi, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHQCKKCEUTNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2,4-dimethylbenzene | |
CAS RN |
69919-99-9 |
Source


|
| Record name | 1-(2-bromoethyl)-2,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)


![4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2521946.png)
![2-Bromo-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)